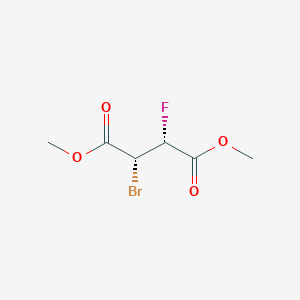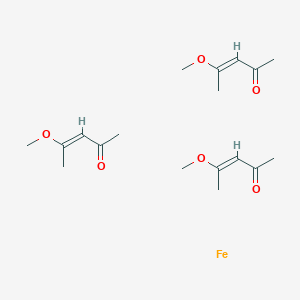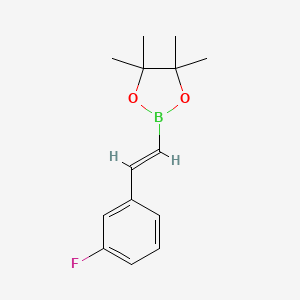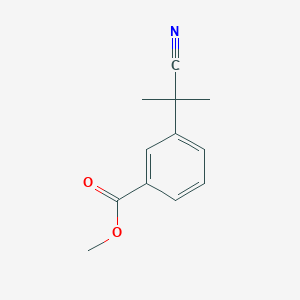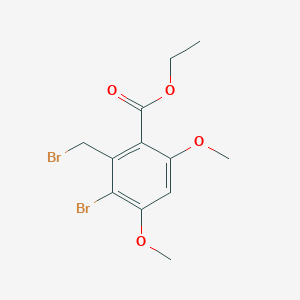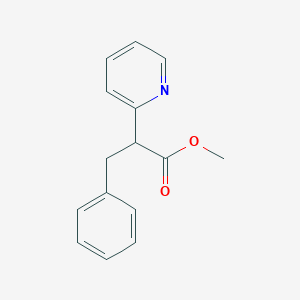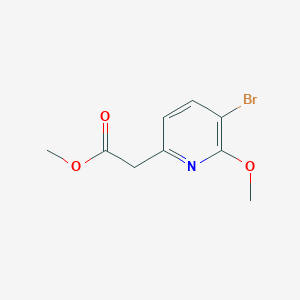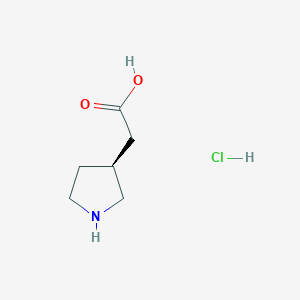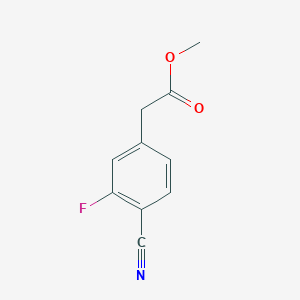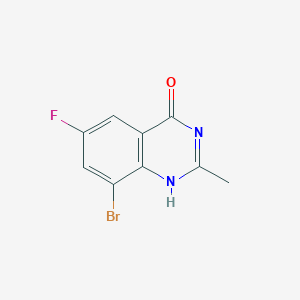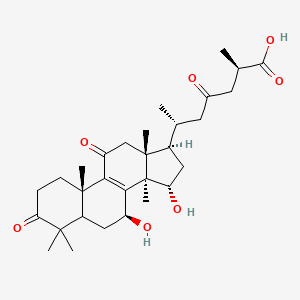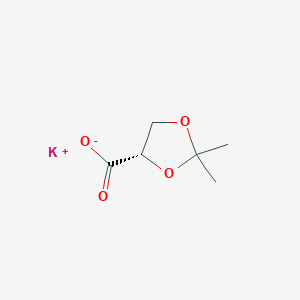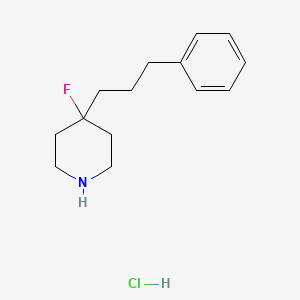![molecular formula C6H6N4O2 B7981138 2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7981138.png)
2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functional group modifications using reagents such as acids, bases, and catalysts.
Step 3: Purification and isolation of the final product using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Chemistry:
Catalysis: “this compound” is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical research.
Cell Signaling: It plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: “this compound” is investigated for its potential therapeutic effects in treating diseases.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates.
Environmental Science: It is applied in environmental monitoring and remediation processes.
作用机制
The mechanism of action of “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves its interaction with specific molecular targets. It binds to active sites on enzymes or receptors, altering their activity and downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular responses.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable reactivity profile but distinct physical properties.
Compound C: Exhibits similar biological activity but varies in molecular weight.
Uniqueness: “2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” stands out due to its unique combination of chemical reactivity, biological activity, and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
属性
IUPAC Name |
2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NC(=O)NC2=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=NC(=O)NC2=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
